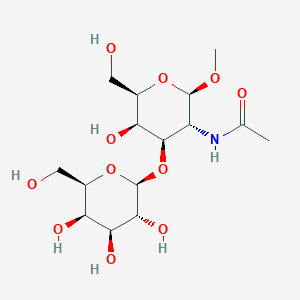

N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA

Description

Fundamental Importance of Complex Glycoconjugates in Biological Systems

Glycoconjugates are vital macromolecules in which carbohydrates are covalently linked to proteins (forming glycoproteins) or lipids (forming glycolipids). nih.govwikipedia.org They are integral components of the cellular landscape, playing critical roles in a multitude of biological phenomena. mdpi.com The carbohydrate portions of these molecules, known as glycans, extend from the cell surface, forming a dense and complex layer called the glycocalyx. neb.com

This "sugar coat" is not merely a passive structural feature but an active participant in cellular communication and interaction. Glycoconjugates are essential for cell-cell recognition, a process fundamental to tissue and organ development. nih.gov They also mediate cell adhesion, allowing cells to bind to each other and to the extracellular matrix, which is crucial for maintaining tissue integrity. nih.gov Furthermore, these complex molecules are involved in signaling pathways, where they can act as receptors for signaling molecules or modulate the activity of receptor proteins. imrpress.com The immune system heavily relies on glycoconjugates to distinguish between "self" and "non-self," a critical function in defending against pathogens and in immune surveillance of abnormal cells, such as cancer cells. neb.commdpi.com

Overview of Disaccharide Structures and Their Broad Academic Relevance

Disaccharides are carbohydrates composed of two monosaccharide units joined by a glycosidic bond. nih.gov They represent the simplest form of polysaccharides and serve as important building blocks for more complex glycans. Common examples of disaccharides include sucrose (B13894) (table sugar), lactose (B1674315) (milk sugar), and maltose. nih.gov

The academic relevance of disaccharides is vast, spanning from basic biochemistry to applied medical science. In nutrition, they are a primary source of energy. nih.gov In microbiology, the surface of pathogens is often decorated with specific disaccharide structures that are recognized by the host's immune system. nih.gov This recognition can be a double-edged sword: it can trigger an immune response to clear the infection, but some pathogens have evolved to mimic the host's own disaccharides to evade immune detection.

In the context of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine, its structure as a disaccharide is the foundation for the synthesis of a vast array of more complex O-glycans. nih.govacs.org The specific linkage between its two monosaccharide units (β1-3) is recognized by specific enzymes called glycosyltransferases, which add further sugar units to create a diverse range of glycan structures. nih.gov This diversity in glycan structure is a key mechanism for generating the functional complexity of glycoconjugates.

Historical Context and Current Research Trajectories for Related Carbohydrate Compounds

The story of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine, or the Thomsen-Friedenreich (TF) antigen, began in the 1920s. Thomsen and later Friedenreich observed that red blood cells, when treated with certain bacterial enzymes, became agglutinable by all human sera. nih.gov This phenomenon was due to the unmasking of a "hidden" antigen, which was later identified as the TF antigen. nih.gov For many years, research on glycans, including the TF antigen, was hampered by the technical challenges of their structural analysis and synthesis. nih.gov

The advent of modern molecular biology and advanced analytical techniques in the latter half of the 20th century revolutionized the field of glycobiology. nih.gov It was discovered that the TF antigen is an oncofetal antigen, meaning it is expressed during fetal development, silenced in most adult tissues, and then re-expressed in a high percentage of carcinomas (up to 90%). wikipedia.orgresearchgate.net In healthy adult cells, the Core 1 structure is typically extended with additional sugar units, masking the TF antigen from immune recognition. researchgate.net In cancer cells, however, this process of glycan extension is often incomplete, leading to the exposure of the TF antigen on the cell surface. researchgate.net

This discovery has spurred intensive research into the role of the TF antigen in cancer biology and its potential as a therapeutic target and biomarker. Current research trajectories are multifaceted and highly active:

Cancer Immunotherapy: The cancer-specific expression of the TF antigen makes it an attractive target for immunotherapies. imrpress.com Researchers are developing vaccines that stimulate the immune system to produce antibodies against the TF antigen, with the aim of targeting and destroying cancer cells. nih.gov Chimeric Antigen Receptor (CAR) T-cell therapy, a revolutionary approach in cancer treatment, is also being adapted to target the TF antigen on tumor cells. frontiersin.org

Cancer Biomarkers: The presence of the TF antigen on cancer cells and its release into the bloodstream on shed glycoproteins or exosomes is being investigated as a biomarker for cancer detection and prognosis. researchgate.netaacrjournals.org Studies have shown a correlation between the expression of the TF antigen and poorer prognosis in some cancers, such as pulmonary adenocarcinoma. nih.gov

Role in Metastasis: The TF antigen has been implicated in the process of cancer metastasis. It can interact with galectins, a family of carbohydrate-binding proteins, on the surface of endothelial cells, which may facilitate the adhesion of circulating tumor cells to blood vessel walls, a critical step in the formation of secondary tumors. nih.govresearchgate.net

Chemical Synthesis and Glycobiology Tools: Significant efforts in synthetic carbohydrate chemistry are focused on the efficient synthesis of the TF antigen and its derivatives. digitellinc.com These synthetic molecules are invaluable tools for studying the biological functions of the TF antigen, for developing diagnostic assays, and for constructing cancer vaccines. nih.gov

Beyond Cancer: While cancer research dominates the field, the fundamental role of Core 1 O-glycans in normal physiology continues to be an area of investigation. Studies are exploring the role of these glycans in immune cell trafficking, inflammation, and other biological processes. neb.commdpi.com

The journey of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine from a curious observation in blood group serology to a key player in modern cancer research exemplifies the growing importance of glycoscience in unraveling the complexities of biology and disease.

Detailed Research Findings

The following interactive data tables summarize key research findings related to N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine (TF antigen/Core 1 O-glycan).

Table 1: Expression of TF Antigen in Different Cancer Types

| Cancer Type | Percentage of Tumors Expressing TF Antigen | Reference |

| Breast Carcinoma | ~80% | aacrjournals.org |

| Colon Carcinoma | 60-70% | frontiersin.org |

| Prostate Carcinoma | 56% | frontiersin.org |

| Gastric Carcinoma | 69% | frontiersin.org |

| Lung Carcinoma | 48% | frontiersin.org |

| Ovarian Carcinoma | High | aacrjournals.org |

Table 2: Prognostic Significance of TF Antigen Expression

| Cancer Type | Association with Prognosis | Reference |

| Pulmonary Adenocarcinoma | Correlated with significantly shorter overall survival | nih.gov |

| Colorectal Cancer (MSI-high) | Expression associated with improved survival | mdpi.com |

| Gastric Cancer | High levels of natural anti-TF antibodies associated with better survival | frontiersin.org |

Structure

3D Structure

Properties

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11+,12-,13-,14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIHIQIYWZWIPU-NNPCJPQPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Elucidation of N Acetyl 3 O β D Galactopyranosyl β D Ga and Analogues

Advanced Spectroscopic Methodologies for Structural Elucidaion

The structural determination of oligosaccharides is a complex task due to the similarity of the monosaccharide units and the variety of possible linkages and anomeric configurations. nih.govuga.edu Therefore, a multi-faceted approach combining several spectroscopic techniques is essential for a complete and unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the detailed structural analysis of glycans in solution. nih.govnih.gov It provides comprehensive information regarding the configuration of sugar residues, the α or β anomeric configuration, the specific glycosidic linkages, the number of sugar units, and the position of any non-carbohydrate substituents. nih.govuga.edu

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial, fundamental data for structural analysis.

The ¹H NMR spectrum of a carbohydrate reveals distinct regions for different types of protons. nih.gov Anomeric protons (H-1) are particularly diagnostic, typically resonating in a well-separated downfield region between δ 4.4 and 6.0 ppm. nih.gov The chemical shift and the scalar coupling constant (³JH1,H2) of the anomeric proton are critical for determining the anomeric configuration (α or β). nih.govcreative-proteomics.com Generally, β-anomers resonate upfield compared to their α-counterparts, and a large ³JH1,H2 value (typically ~8 Hz) is characteristic of a trans-diaxial relationship between H-1 and H-2, which indicates a β-configuration in galacto- and gluco-pyranosides. creative-proteomics.com Other protons on the sugar rings typically resonate in the crowded region of δ 3.2–4.2 ppm, while protons of N-acetyl methyl groups appear as sharp singlets around δ 2.0–2.2 ppm. nih.gov

The ¹³C NMR spectrum offers complementary information, with a wider chemical shift range that reduces signal overlap. nih.gov Anomeric carbons (C-1) are found in the δ 90–110 ppm region, with β-anomeric carbons generally appearing at a lower field (more deshielded) than α-anomeric carbons. nih.gov The carbon of the hydroxymethyl group (C-6) resonates around δ 60–65 ppm, while carbons bearing the N-acetyl group appear at approximately δ 50–60 ppm. nih.gov The methyl carbon of the acetyl group itself is found upfield, around δ 20–25 ppm. nih.gov For N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine, the chemical shift of the C-3 carbon of the N-acetylgalactosamine unit is expected to be shifted downfield due to the glycosidic linkage at this position.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for N-Acetyl-galactosamine and related Galactose-containing Disaccharides. Note: Specific data for N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine is compiled from general knowledge of related structures. Actual values may vary based on experimental conditions.

| Atom | N-Acetyl-α-D-galactosamine (Approx.) nih.gov | N-Acetyl-β-D-galactosamine (Approx.) | β-D-Gal-(1→3)-D-GalNAc (Unit A: GalNAc) (Predicted) | β-D-Gal-(1→3)-D-GalNAc (Unit B: Gal) (Predicted) |

|---|---|---|---|---|

| ¹H Shifts | ||||

| H-1 | 5.22 | ~4.6 | ~4.7 | ~4.5 |

| H-2 | 4.12 | ~3.9 | ~4.0 | ~3.5 |

| H-3 | 3.93 | ~3.7 | ~3.8 (shifted) | ~3.6 |

| H-4 | 4.09 | ~4.1 | ~4.1 | ~3.9 |

| H-5 | 3.99 | ~3.6 | ~3.7 | ~3.7 |

| H-6/H-6' | 3.74 / 3.76 | ~3.8 / ~3.9 | ~3.8 / ~3.9 | ~3.8 / ~3.9 |

| NAc (CH₃) | 2.04 | ~2.0 | ~2.0 | - |

| ¹³C Shifts | ||||

| C-1 | 93.63 | ~98.0 | ~98.5 | ~104.0 |

| C-2 | 52.94 | ~53.0 | ~51.0 | ~72.0 |

| C-3 | 70.05 | ~72.0 | ~78.0 (shifted) | ~73.5 |

| C-4 | 70.40 | ~69.0 | ~68.5 | ~69.5 |

| C-5 | 71.38 | ~76.0 | ~75.5 | ~76.0 |

| C-6 | 63.76 | ~62.0 | ~62.0 | ~61.8 |

| NAc (C=O) | ~175.0 | ~175.0 | ~175.5 | - |

Two-dimensional (2D) NMR experiments are indispensable for resolving the complex, overlapping signals in carbohydrate spectra and establishing atomic connectivity. uga.eduscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings within a single spin system (i.e., within one monosaccharide residue). youtube.comsdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. sdsu.edu Starting from the well-resolved anomeric proton signal, one can trace the connectivity pathway along the entire sugar backbone (H-1 to H-2 to H-3, etc.), allowing for the assignment of all protons within that residue. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu It is extremely useful for assigning the carbon signals based on the previously assigned proton signals from the COSY spectrum. researchgate.net Each cross-peak in the HSQC spectrum represents a C-H bond. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.comsdsu.edu The key application of HMBC in carbohydrate analysis is to determine the glycosidic linkage. youtube.com For N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine, a critical cross-peak would be observed between the anomeric proton of the galactose unit (Gal H-1) and the C-3 carbon of the N-acetylgalactosamine unit (GalNAc C-3). This correlation across the glycosidic bond unequivocally establishes the (1→3) linkage. researchgate.net

Beyond establishing the primary structure, advanced NMR techniques can probe the three-dimensional shape and flexibility of the molecule in solution.

Anomeric Configuration: As mentioned, the ³JH1,H2 coupling constant is a primary indicator of anomeric stereochemistry. nih.gov Additionally, the chemical shifts of anomeric carbons (C-1) and protons (H-1) are highly indicative. creative-proteomics.comcdnsciencepub.com For pyranoses, β-anomeric carbons are typically found at lower fields than their α-counterparts. nih.gov The presence of a β-linkage in N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine would be confirmed by a large ³JH1,H2 value for both residues and by their characteristic anomeric chemical shifts.

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. creative-biolabs.com While it does not provide the detailed connectivity information of NMR, it serves as an excellent complementary technique for confirming key structural features. nih.gov

In the FTIR spectrum of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine, characteristic absorption bands would be expected:

O-H Stretching: A broad, strong band in the region of 3600-3200 cm⁻¹ due to the numerous hydroxyl groups.

C-H Stretching: Bands just below 3000 cm⁻¹ corresponding to the C-H bonds of the pyranose rings.

Amide I (C=O Stretching): A strong absorption around 1655 cm⁻¹ (for solids) is characteristic of the carbonyl group in the N-acetyl moiety. nist.gov

Amide II (N-H Bending): A band around 1550 cm⁻¹ arising from the N-H bending coupled with C-N stretching.

"Fingerprint" Region (C-O, C-C Stretching, C-O-C): The region between 1200 and 950 cm⁻¹ is known as the carbohydrate "fingerprint" region and contains complex absorptions from C-O and C-C stretching vibrations. creative-biolabs.com The C-O-C stretching of the glycosidic linkage also contributes to this region. creative-biolabs.com

Interactive Table 2: Typical FTIR Absorption Bands for N-Acetyl-galactosamine containing Saccharides.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H stretch | Hydroxyl (-OH) |

| ~2900 | C-H stretch | Aliphatic C-H |

| ~1655 | C=O stretch (Amide I) | N-Acetyl (R-CO-NH-R') |

| ~1550 | N-H bend (Amide II) | N-Acetyl (R-CO-NH-R') |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial tool for determining the molecular weight of an oligosaccharide and for obtaining sequence and linkage information through fragmentation analysis. nih.gov Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used, as they can generate intact molecular ions with minimal in-source fragmentation. nih.gov

For N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine (C₁₄H₂₅NO₁₁), the expected exact mass of the neutral molecule is 383.1428 Da. nih.gov In positive-ion mode ESI-MS, it would likely be detected as a sodiated adduct [M+Na]⁺ at m/z 406.1327 or a protonated ion [M+H]⁺ at m/z 384.1500.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.govacs.org The fragmentation of oligosaccharides typically occurs via two main pathways:

Glycosidic Bond Cleavage: This is the most common fragmentation pathway, where the bond between the two sugar units breaks. ucdavis.edu This results in so-called B and Y ions (following the Domon and Costello nomenclature), which reveal the mass of the individual monosaccharide units. For example, cleavage of the glycosidic bond would yield ions corresponding to a hexose (B10828440) (Gal) and an N-acetylhexosamine (GalNAc) unit.

Cross-Ring Cleavage: These fragments, designated as A and X ions, result from the cleavage of two bonds within a single sugar ring. ucdavis.edu While less common, the presence and type of cross-ring cleavages can provide valuable information about the positions of the glycosidic linkages. psu.edu

This combination of molecular weight determination and detailed fragmentation analysis by MS provides data that is highly complementary to the connectivity and stereochemical information obtained from NMR. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial characterization of oligosaccharides. It provides the exact mass of a molecule with high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, a critical first step in its identification. ives-openscience.eu

For a compound like N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GA, HRMS distinguishes it from other compounds with the same nominal mass but different elemental compositions. The analysis involves ionizing the molecule, often by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), and then measuring its mass-to-charge ratio (m/z). nih.gov The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers is essential for this task.

Table 1: Theoretical HRMS Data for [M+H]⁺ Ion of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GA

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₄H₂₅NO₁₁ |

| Nominal Mass | 383 |

| Monoisotopic Mass | 383.1428 |

| Calculated m/z for [M+H]⁺ | 384.1500 |

| Calculated m/z for [M+Na]⁺ | 406.1320 |

This table presents the theoretical mass values that would be expected from an HRMS analysis of the target compound. Experimental values would be compared against these to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Linkage and Sequence Information

While HRMS provides the elemental formula, tandem mass spectrometry (MS/MS) is required to decipher the sequence of monosaccharide units and the linkages between them. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the compound of interest is selected, fragmented, and the resulting product ions are analyzed. The fragmentation patterns are highly characteristic of the carbohydrate's structure.

The primary sites of fragmentation in oligosaccharides are the glycosidic bonds. youtube.com Cleavage of these bonds results in characteristic B and Y ions (following the Domon and Costello nomenclature), which reveal the sequence of the monosaccharides. Cross-ring cleavages produce A and X ions, which can provide information about the linkage positions (e.g., 1→3, 1→4, 1→6). youtube.comacs.org The relative abundance of these fragment ions can help distinguish between isomers. nih.govnih.gov

Table 2: Predicted Major MS/MS Fragment Ions for N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GA ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion Type | Fragment Ion (m/z) | Structural Information Gained |

|---|---|---|---|

| 384.15 | Y₁ | 222.10 | Mass of the N-acetylglucosamine residue |

| 384.15 | B₁ | 163.06 | Mass of the galactose residue |

This table illustrates the expected fragmentation of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GA. The observation of these specific fragment ions in an MS/MS spectrum would provide strong evidence for the proposed structure and linkage.

Monosaccharide Compositional Analysis and Glycosidic Linkage Determination

To confirm the identity of the constituent monosaccharides and the specific nature of the bond connecting them, chemical derivatization methods followed by chromatographic separation are employed. noaa.gov

Monosaccharide analysis first involves the complete hydrolysis of the disaccharide into its constituent monomers, in this case, N-acetylglucosamine and galactose. researchgate.net This is typically achieved by acid hydrolysis using an acid like trifluoroacetic acid (TFA). The resulting monosaccharides are then separated and identified, often by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) or by High-Performance Liquid Chromatography (HPLC) after fluorescent labeling. creative-proteomics.comrsc.org

Methylation Analysis for Glycosidic Linkage Positions

Methylation analysis is a classic and powerful technique for determining the specific positions of glycosidic linkages. jcggdb.jp The procedure involves three main steps:

Permethylation: All free hydroxyl groups on the carbohydrate are methylated (converted to -OCH₃ groups) using a reagent like methyl iodide in the presence of a strong base (e.g., the Hakomori method). nih.govmdpi.com The hydroxyl group involved in the glycosidic bond remains unmethylated.

Hydrolysis: The permethylated disaccharide is hydrolyzed, breaking the glycosidic bond and exposing a hydroxyl group at the linkage position.

Derivatization and Analysis: The resulting partially methylated monosaccharides are typically reduced and acetylated to form partially methylated alditol acetates (PMAAs). mdpi.com These volatile derivatives are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation patterns in the mass spectrometer and the retention times in the gas chromatograph are unique to each PMAA, allowing for unambiguous identification of the original linkage position. mtoz-biolabs.com

For N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GA, this analysis would yield two specific PMAAs, confirming the 1→3 linkage.

Table 3: Expected PMAA Derivatives from Methylation Analysis

| Original Residue | Linkage Position | Resulting Partially Methylated Alditol Acetate (B1210297) |

|---|---|---|

| Terminal Galactose | Non-reducing end | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitol |

This table shows the specific chemical derivatives that would be identified by GC-MS, providing definitive proof of the 1→3 glycosidic linkage between the galactose and N-acetylglucosamine units.

X-ray Crystallography for Precise Three-Dimensional Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of a molecule. wikipedia.org This technique requires the molecule to be in a crystalline form. When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern of spots. wikipedia.org By analyzing the position and intensity of these spots, a three-dimensional map of the electron density can be constructed, revealing the exact position of each atom in space. numberanalytics.com

Microscopic Techniques for Supramolecular Organization

When applicable, microscopic techniques can provide information about how individual glycan molecules assemble into larger, ordered structures.

Atomic Force Microscopy (AFM) for Morphological Insights

Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of visualizing surfaces at the nanoscale. mdpi.com Unlike electron microscopy, AFM can be performed in aqueous environments, making it suitable for studying biological molecules in a near-native state. nih.gov For polysaccharides and larger glycoconjugates, AFM can reveal how these molecules organize on a surface. nih.gov

Studies on various polysaccharides have shown that they can form complex supramolecular structures, such as honeycomb-like networks or fibrous assemblies. nih.gov The morphology of these structures can be influenced by factors like concentration and molecular weight. nih.gov AFM can also be used in a force spectroscopy mode to probe the mechanical properties of single polysaccharide molecules, which can be characteristic of their specific glycosidic linkages. ubc.ca While typically applied to larger polymers, the principles of AFM could be extended to study the self-assembly or surface interaction of disaccharides under specific conditions, providing insights into their collective behavior. jst.go.jp

Molecular Interactions and Biological Recognition of N Acetyl 3 O β D Galactopyranosyl β D Ga

Carbohydrate-Protein Recognition Mechanisms at a Molecular Level

The recognition of carbohydrates by proteins is a fundamental process that mediates a vast array of biological events, including cell adhesion, immune responses, and signal transduction. nih.gov The specific presentation of oligosaccharides on the cell surface, such as N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine, creates a distinct "glycocalyx" that is interrogated by various carbohydrate-binding proteins.

Interactions with Carbohydrate-Binding Proteins (Lectins)

Lectins are a class of proteins that bind specifically to carbohydrate structures and are key to decoding the information stored in the glycocalyx. The interaction between a lectin and its carbohydrate ligand is typically non-covalent, involving a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Galectins are a family of β-galactoside-binding lectins defined by a conserved carbohydrate-recognition domain (CRD). nih.gov While their primary affinity is for β-galactosides, the fine-tuning of their specificity and the strength of their binding are determined by interactions with adjacent parts of the glycan structure. nih.govresearchgate.net

The N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine structure is a known ligand for several lectins. For instance, galectin-8N exhibits a notable affinity for core 1 O-glycans. nih.gov The affinity of lectins for their ligands can be quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher affinity. The binding affinities for several lectins to this core structure and related glycans have been characterized through various biochemical methods. nih.govresearchgate.net For example, soybean lectin (SBA) shows strong and specific binding to structures with N-acetyl-D-galactosamine (GalNAc) at their non-reducing end. researchgate.net

Table 1: Binding Affinity of Selected Lectins to T-antigen and Related Glycans

| Lectin | Ligand | Affinity Measurement (Kd/Ka) | Reference |

|---|---|---|---|

| Galectin-8N | Core 1 O-glycans (Neu5Acα2,3Galβ1,3GalNAc) on Erythropoietin | Kd = 1.16 μM | nih.gov |

| Soybean Lectin (SBA) | N-acetyl-D-galactosamine (GalNAc) | Ka = 3.0 x 104 M-1 | researchgate.net |

| Peanut Agglutinin (PNA) | Galβ1-3GalNAc (T-antigen) | High Affinity (qualitative) | researchgate.net |

| Galectin-9 | β-galactosides | Induces apoptosis in thymocytes via binding | cloudfront.net |

The precise three-dimensional arrangement of hydroxyl and acetamido groups on the sugar rings dictates the specificity of lectin binding. In galectins, the recognition of the β-galactoside moiety involves a network of highly conserved amino acid residues within the CRD. researchgate.net

For the galactose unit, key interactions typically include:

Hydrogen Bonding: The 4-hydroxyl group of galactose often forms hydrogen bonds with conserved histidine, asparagine, and arginine residues. The 6-hydroxyl group can also form hydrogen bonds with asparagine and glutamic acid residues. researchgate.net

Hydrophobic Interactions: The B-face of the galactose pyranose ring commonly engages in CH-π stacking interactions with a conserved tryptophan residue, which helps to position the sugar correctly within the binding site. researchgate.net

The N-acetyl-D-galactosamine (GalNAc) unit at the reducing end of the disaccharide provides additional points of interaction that enhance affinity and confer specificity. The N-acetyl group is a particularly important determinant for many lectins, distinguishing GalNAc from galactose. umich.edu For example, the ability of peanut agglutinin (PNA) to bind the T-antigen but not N-acetylgalactosamine alone highlights the importance of the complete disaccharide structure for high-affinity recognition. researchgate.net The orientation of the glycosidic bond (β1-3) is also critical, as it presents the two sugar rings in a specific spatial arrangement that is recognized by the lectin's binding pocket.

Interaction with Glycoside Hydrolases and Glycosyltransferases

The biosynthesis and degradation of O-glycans are tightly controlled by the sequential action of glycosyltransferases and glycoside hydrolases. N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine is a key intermediate in these pathways.

Glycosyltransferases: This disaccharide is primarily synthesized by the enzyme Core 1 β1,3-galactosyltransferase (T-synthase), which transfers a galactose from a UDP-galactose donor to a protein-linked N-acetyl-α-D-galactosamine (Tn antigen). nih.gov Once formed, the T-antigen serves as an acceptor substrate for a variety of other glycosyltransferases that elongate and terminate the O-glycan chain. For example, specific sialyltransferases can add sialic acid to the galactose residue, while other enzymes, such as Core 2 N-acetylglucosaminyltransferase, can add N-acetylglucosamine to the GalNAc residue, creating branched structures. qmul.ac.uk The recognition by these enzymes is highly specific, depending on the underlying sugar, its anomeric configuration, and the linkage to the protein. nih.gov

Glycoside Hydrolases: These enzymes catalyze the cleavage of the glycosidic bonds. The β1-3 linkage between galactose and GalNAc can be cleaved by specific β-galactosidases or β-N-acetylhexosaminidases. These enzymes often exhibit high substrate specificity. For instance, glycoside hydrolases of the GH110 family are known to hydrolyze α-1,3-galactosidic linkages, demonstrating the high degree of specificity enzymes have for both the linkage and anomeric configuration of their substrates. nih.gov The catalytic mechanism for these enzymes typically involves a pair of carboxylic acid residues (e.g., aspartate or glutamate) at the active site, which act as a general acid and a nucleophile to effect hydrolysis. nih.gov

The critical roles of glycosyltransferases and glycoside hydrolases in biological pathways make them attractive targets for therapeutic intervention. Inhibition can be achieved using molecules that mimic the substrate, the transition state of the enzymatic reaction, or that act as metabolic decoys.

Glycomimetics and Substrate Analogues: These are molecules designed to resemble the natural carbohydrate substrate. By binding to the enzyme's active site, they competitively inhibit the binding of the actual substrate. For example, modified monosaccharides that can be metabolically incorporated into glycan structures can act as inhibitors. Peracetylated N-thioglycolyl-D-galactosamine (Ac5GalNTGc) can be processed by the GalNAc salvage pathway and subsequently inhibit the elaboration of mucin-type O-glycans, leading to reduced glycosylation of cell surface proteins like CD43. nih.gov

Transition State Analogues: During glycosidic bond cleavage, the sugar ring transiently adopts a strained, half-chair or boat conformation with significant oxocarbenium ion character. Molecules that mimic this high-energy transition state bind to the enzyme with much higher affinity than the substrate itself, acting as potent inhibitors. Aldonolactones, which have a planar ring structure resembling the oxocarbenium ion, are classic examples of transition state analogues for glycosidases. nih.gov

Table 2: Examples of Inhibitors Targeting O-Glycosylation Pathways

| Inhibitor Class/Example | Target Enzyme/Pathway | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Aldonolactones (e.g., D-Galactonolactone) | β-D-Galactosidases | Transition state analogue; mimics the oxocarbenium ion intermediate. | nih.gov |

| N-thioglycolyl-D-galactosamine peracetate (Ac5GalNTGc) | Mucin-type O-glycosylation pathway | Metabolic inhibitor; incorporated into glycans, leading to chain termination or altered structures. | nih.gov |

| Benzyl-α-GalNAc | O-glycan elongation enzymes | Acts as a competitive substrate/primer for glycosyltransferases, preventing glycosylation of natural protein substrates. | nih.gov |

Glycan-Mediated Cellular Processes (Molecular Aspects)

The presentation of N-acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine on cell surface glycoproteins and glycolipids is critical for numerous physiological and pathological processes. These processes are governed by the specific recognition of this glycan by endogenous lectins, which are carbohydrate-binding proteins.

The N-acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine motif, as part of larger glycan structures on cell surface proteins, plays a direct role in mediating cell-cell adhesion and initiating intracellular signaling cascades.

Leukocyte Adhesion and Rolling: Core 1-derived O-glycans, which are built upon the Galβ1-3GalNAc core, are essential ligands for E-selectin, a cell adhesion molecule expressed on the surface of endothelial cells during inflammation. pnas.orgnih.gov This interaction is a critical early step in the leukocyte adhesion cascade, enabling neutrophils to tether to and roll along the blood vessel wall. pnas.orgnih.govashpublications.org While glycoproteins like PSGL-1, CD44, and ESL-1 are known E-selectin ligands, studies have shown that the absence of Core 1-derived O-glycans severely impairs neutrophil rolling on E-selectin, a more severe defect than that observed in neutrophils lacking PSGL-1, CD44, and the mucin CD43 combined. pnas.orgnih.gov This indicates that these O-glycans, present on multiple glycoproteins, are dominant E-selectin ligands. pnas.org

The binding of E-selectin to these Core 1-derived O-glycans on rolling neutrophils triggers downstream signaling events. This includes the Syk-dependent activation of β2 integrins (like αLβ2), which transitions the rolling adhesion to firm arrest on the endothelium, a prerequisite for subsequent extravasation into the inflamed tissue. pnas.org In the absence of Core 1 O-glycans, this E-selectin-mediated integrin activation fails, highlighting the crucial role of this specific carbohydrate structure in translating an external adhesion event into an internal cellular response. pnas.org

Galectin-Mediated Adhesion and Signaling in Cancer: The Thomsen-Friedenreich (TF) antigen is aberrantly expressed on the surface of approximately 90% of cancer cells, where it is often unmasked or present in truncated forms. frontiersin.orgnih.gov This exposed TF antigen becomes a ligand for galectins, a family of β-galactoside-binding proteins that are also frequently overexpressed in cancer. frontiersin.orgnih.gov The interaction between the TF antigen on cancer cells and galectins (particularly galectin-1 and galectin-3) promotes key metastatic processes, including homotypic (cancer cell to cancer cell) and heterotypic (cancer cell to endothelial cell) adhesion. frontiersin.orgnih.gov

This interaction can trigger signaling pathways that influence cell behavior. For example, galectin-3 binding to TF antigen-carrying glycoproteins can lead to the clustering of these receptors, activating downstream signaling through kinases like FAK and PI3K, which in turn reorganize the actin cytoskeleton to control cell adhesion and motility. uba.ar The binding affinity of these interactions varies significantly among galectins, which dictates their specific biological roles.

| Galectin | Dissociation Constant (K_d) | Binding Strength | Reference |

|---|---|---|---|

| Galectin-3 | 47 µM | High | frontiersin.orgnih.gov |

| Galectin-1 | 4 mM | Low | frontiersin.orgnih.gov |

The structural basis for this difference in affinity has been elucidated. In galectin-3, the TF antigen binds to a concave pocket, with recognition involving a unique Glu-water-Arg-water motif-based hydrogen bonding network. frontiersin.orgplos.org In contrast, a specific pentad residue motif in galectin-1 creates steric hindrance that results in a much lower binding affinity for the TF antigen. plos.org Furthermore, the presentation of the TF antigen on a protein backbone, such as on the mucin MUC1, can enhance the binding affinity for galectin-3 by more than five-fold compared to the free disaccharide, demonstrating the importance of the molecular context. frontiersin.orgnih.gov

When N-acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine is part of a glycolipid, its ceramide anchor embeds it within the cell membrane. These glycolipids can cluster into microdomains, often called lipid rafts, where they act as receptors and platforms for signal transduction. nih.gov

Glycosphingolipids as Selectin Ligands: Glycosphingolipids (GSLs) on the surface of human myeloid cells can function as ligands for E-selectin, contributing to the stabilization of leukocyte rolling on the endothelium. nih.gov While glycoproteins are major ligands, GSLs play a role in modulating the speed of rolling and facilitating the transition to firm arrest. nih.gov Blocking GSL biosynthesis leads to unstable, "skipping" rolling interactions and reduced diapedesis. nih.gov This indicates that glycolipids presenting selectin-binding carbohydrate epitopes work in concert with glycoproteins to ensure efficient leukocyte recruitment.

Recognition by Galectins at the Membrane: The interaction of galectins with their glycan ligands is significantly influenced by the presentation of the glycan as part of a glycolipid in a membrane environment. nih.gov Studies using liposomes to mimic the cell membrane show that the binding characteristics of galectins to GSLs like GM1 (which contains a terminal Galβ1-3GalNAc moiety as part of a larger structure) differ from their binding to the free oligosaccharide in solution. nih.gov This highlights that the membrane context, including the clustering of glycolipids and their orientation, is a critical factor in the molecular recognition process. nih.gov

Interaction with the Asialoglycoprotein Receptor (ASGPR): The asialoglycoprotein receptor, a C-type lectin predominantly expressed on the surface of liver hepatocytes, plays a key role in clearing glycoproteins and glycolipids from circulation that have exposed terminal galactose or N-acetylgalactosamine residues. wikipedia.orgresearchgate.netnih.gov This receptor exhibits a particularly high affinity for terminal GalNAc residues. nih.gov Therefore, glycolipids on the cell surface or on circulating particles that terminate with the Galβ1-3GalNAc structure can be recognized and bound by ASGPR. researchgate.nettaylorandfrancis.com This binding event triggers rapid, clathrin-mediated endocytosis, leading to the internalization and subsequent lysosomal degradation of the ligand. nih.gov This mechanism is crucial for the homeostasis of circulating glycoproteins and is also exploited for liver-targeted drug delivery by conjugating therapeutics to GalNAc-containing ligands. researchgate.nettaylorandfrancis.comdahlmanlab.org

| Interacting Protein | Location/Expression | Function | Reference |

|---|---|---|---|

| E-selectin | Endothelial Cells | Mediates tethering and rolling of leukocytes during inflammation. | pnas.orgnih.gov |

| Galectin-1 | Widely expressed, including cancer and immune cells. | Involved in cell adhesion, signaling, and immune modulation; low-affinity interaction with TF antigen. | frontiersin.orgplos.org |

| Galectin-3 | Widely expressed, often overexpressed in cancer. | Promotes cancer cell adhesion, aggregation, and metastasis through high-affinity binding to TF antigen. | frontiersin.orgnih.gov |

| Asialoglycoprotein Receptor (ASGPR) | Primarily on Hepatocytes | Mediates endocytosis and clearance of glycoproteins/glycolipids with terminal Gal/GalNAc residues. | wikipedia.orgnih.gov |

Theoretical and Computational Investigations of N Acetyl 3 O β D Galactopyranosyl β D Ga

Molecular Dynamics (MD) Simulations for Conformational and Binding Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of conformational changes and binding events that are often difficult to capture experimentally.

The flexibility of the glycosidic bond connecting the two sugar rings in N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine, along with the orientation of its various substituents, results in a complex conformational landscape. MD simulations in an explicit solvent environment are crucial for understanding the preferred shapes the molecule adopts in solution.

MD simulations are instrumental in elucidating the dynamics of how carbohydrate ligands like N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine bind to protein receptors. These simulations can start from a docked pose (predicted by molecular docking) and simulate the behavior of the complex over time, providing insights into the stability of the binding mode and the key interactions that maintain it.

For example, studies on the binding of N-acetyl-lactosamine to the protein Galectin-3 (Gal-3) have used MD simulations to refine docking predictions and analyze the energetic contributions of various interactions. researchgate.net These simulations reveal that water molecules can play a crucial role in mediating the interaction between the ligand and the receptor. researchgate.net The energetic contributions of specific hydrogen bonds and van der Waals interactions can be calculated to understand the driving forces of binding.

In a typical ligand-receptor simulation, the root-mean-square deviation (RMSD) of the ligand within the binding site is monitored to assess binding stability. Furthermore, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the free energy of binding, breaking it down into contributions from different energy terms.

Table 2: Energetic Contributions in Ligand-Receptor Binding

| Energy Component | Description | Role in Binding |

|---|---|---|

| van der Waals Energy | Short-range attractive and repulsive forces. | Crucial for shape complementarity between ligand and receptor. |

| Electrostatic Energy | Favorable and unfavorable interactions between charged and polar groups. | Drives the formation of hydrogen bonds and other polar interactions. |

| Polar Solvation Energy | The energy required to desolvate polar groups upon binding. | Often opposes binding. |

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods are computationally intensive but offer unparalleled detail about chemical bonding, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. DFT is valuable for studying carbohydrates as it can accurately model the subtle electronic effects that govern their conformation and reactivity.

For related molecules like fluorinated N-acetyl-D-galactosamine analogs, DFT calculations have been used to support proposed reaction mechanisms, such as the involvement of transient cationic species during glycosylation reactions. researchgate.net DFT can also be used to calculate the relative energies of different conformers to determine the most stable structures. These calculations often complement experimental findings and provide a theoretical basis for observed chemical behavior.

Key parameters derived from DFT calculations include optimized molecular geometries, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.

Table 3: Parameters from DFT Calculations and Their Significance

| Parameter | Description | Application |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides the most stable structure for further analysis. |

| Atomic Charges | The distribution of electron density among the atoms. | Helps to identify sites for electrophilic and nucleophilic attack. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the molecule's ability to donate or accept electrons. |

QM methods, particularly DFT, are increasingly used to predict NMR parameters. nih.gov This is highly valuable in carbohydrate chemistry, where the similarity of chemical environments can make spectral assignment challenging. By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict its NMR chemical shifts.

Recent advances have seen the development of specialized computational models, such as those using E(3) equivariant graph neural networks, which significantly improve the accuracy of carbohydrate NMR chemical shift predictions. nih.govrsc.org These models can account for the subtle stereochemical differences that lead to substantial changes in NMR spectra. nih.govrsc.org For complex disaccharides, accurate prediction of both ¹H and ¹³C chemical shifts and J-coupling constants can be instrumental in confirming the primary structure, including the anomeric configuration and the position of the glycosidic linkage. acs.orgnih.gov

Table 4: Predicted vs. Experimental NMR Parameters

| NMR Parameter | Computational Method | Typical Accuracy (for related compounds) |

|---|---|---|

| ¹H Chemical Shifts | DFT, Machine Learning Models | MAE < 0.3 ppm |

| ¹³C Chemical Shifts | DFT, Machine Learning Models | MAE < 2.0 ppm |

Molecular Docking for Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). This method is essential for understanding how a carbohydrate like N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine might interact with a biological target, such as an enzyme or a lectin.

The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. Docking studies on related compounds, such as N-acetyl-lactosamine with Galectin-3, have demonstrated the ability of these methods to predict binding modes that are in good agreement with experimentally determined crystal structures. researchgate.net Similarly, docking has been applied to various galactopyranoside esters to rationalize their antimicrobial activities. mdpi.com

Successful docking can identify key amino acid residues involved in binding and suggest potential modifications to the ligand that could enhance its affinity or selectivity. The results of molecular docking are often used as the starting point for more extensive molecular dynamics simulations. nih.gov

Table 5: Key Outputs of a Molecular Docking Study

| Output | Description | Utility |

|---|---|---|

| Binding Pose | The predicted 3D orientation and conformation of the ligand in the receptor's active site. | Provides a structural hypothesis for the ligand-receptor interaction. |

| Binding Score | A numerical value that estimates the binding affinity. | Used to rank different ligands or different poses of the same ligand. |

Free Energy Calculations for Understanding Molecular Recognition

Molecular recognition, the process by which molecules selectively bind to each other, is fundamental to nearly all biological processes. For carbohydrates like N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GA, recognition by proteins such as lectins or antibodies initiates a cascade of cellular events. Free energy calculations, a cornerstone of computational chemistry, offer a quantitative measure of the affinity and specificity of these interactions.

The binding free energy (ΔG_bind) determines the stability of a complex formed between a ligand (the carbohydrate) and a receptor (the protein). A more negative ΔG_bind indicates a stronger and more stable interaction. Various computational methods are employed to calculate this critical value, each with its own balance of accuracy and computational cost. nih.govresearchgate.netwustl.edu

Commonly Used Free Energy Calculation Methods:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular "endpoint" methods that calculate the free energy by combining molecular mechanics energies with continuum solvation models. researchgate.netfrontiersin.org They are computationally efficient and can provide valuable insights into the contributions of different energy components to binding. researchgate.net

Thermodynamic Integration (TI) and Free Energy Perturbation (FEP): These "alchemical" methods are more rigorous and computationally demanding. wustl.edufrontiersin.org They involve gradually transforming one molecule into another (or into nothing) over a series of non-physical intermediate steps to calculate the free energy difference. wustl.edu These methods are often considered the gold standard for accuracy in free energy calculations. researchgate.net

Research Findings:

Computational studies on related carbohydrate-protein interactions have demonstrated the power of these methods. For instance, in the study of the interaction between wheat germ agglutinin and N-acetylglucosamine derivatives, flexible docking techniques yielded predicted binding free energies that showed an excellent linear correlation with experimental data, with deviations of less than 1.0 kJ/mol. nih.gov

Molecular dynamics (MD) simulations are a crucial component of these calculations, providing the necessary sampling of molecular conformations. nih.govyoutube.com By simulating the dynamic behavior of the carbohydrate-protein complex in a realistic environment (typically water), researchers can generate an ensemble of structures used to calculate the average free energy. researchgate.net For example, MD simulations of the TF antigen bound to galectin-3 have been used to elucidate the specific molecular interactions driving recognition. acs.org

The conformational flexibility of the carbohydrate is a key factor in binding. Free energy landscapes can be constructed from simulations to map the stable and transient conformations of the molecule. nih.govnih.govplos.org These landscapes reveal the energetic cost of adopting a specific conformation required for binding. For the TF antigen, studies have shown that the glycosidic linkage between the two sugar rings has a major preferred conformation in both the free and bound states. acs.org

Below is a data table summarizing the key aspects of free energy calculation methods.

| Method | Principle | Advantages | Disadvantages |

| MM/PBSA & MM/GBSA | Endpoint method combining molecular mechanics with continuum solvation models. researchgate.netfrontiersin.org | Computationally efficient, provides energy decomposition. researchgate.net | Less accurate than alchemical methods, sensitive to conformational sampling. |

| Thermodynamic Integration (TI) | Alchemical transformation between two states. wustl.edufrontiersin.org | High accuracy, rigorous theoretical foundation. | Computationally very expensive. wustl.edu |

| Free Energy Perturbation (FEP) | Alchemical transformation based on statistical mechanics. frontiersin.org | High accuracy, suitable for small changes. | Computationally expensive, can have convergence issues for large changes. |

Development of Computational Models and Databases for Carbohydrates

The accuracy of computational investigations of carbohydrates like N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GA is highly dependent on the quality of the underlying computational models and the availability of comprehensive databases.

Force Fields:

Molecular dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. nih.govscispace.com Developing accurate force fields for carbohydrates is particularly challenging due to their high flexibility, numerous hydroxyl groups, and complex stereochemistry. nih.gov Several specialized carbohydrate force fields have been developed, including:

GLYCAM: Widely used for modeling carbohydrates and glycoproteins. acs.org

CHARMM: A general biomolecular force field with robust parameters for carbohydrates. researchgate.net

GROMOS: Another popular force field with applications in carbohydrate simulation.

These force fields are continuously being refined and validated against experimental data, such as NMR spectroscopy and X-ray crystallography, to improve their predictive power. researchgate.netgrantome.com

Databases:

The field of glycoinformatics has seen the development of numerous databases that are invaluable for computational studies. These databases store a wealth of information on carbohydrate structures, properties, and interactions.

| Database | Description | Key Features |

| CarbBank (CCSD) | One of the earliest and most comprehensive carbohydrate structure databases. nih.gov | Contains a vast collection of carbohydrate structures from the literature. |

| GLYCOSCIENCES.de | An integrated database that includes CarbBank entries along with NMR data and 3D structures. nih.gov | Provides experimental and theoretical structural data. |

| UniCarbKB | Focuses on eukaryotic glycoprotein-derived carbohydrate structures. nih.gov | Offers information on glycans found on proteins. |

| CSDB (Carbohydrate Structure Database) | A manually curated database of bacterial, fungal, and plant carbohydrate structures. nih.gov | Provides taxonomic and NMR data. nih.gov |

Modeling Glycosylation:

Computational models are also being developed to simulate the biosynthesis of complex glycans, such as the O-glycans to which N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA belongs. nih.govnih.gov These models aim to predict the glycan profiles of cells based on the expression and activity of glycosyltransferases, the enzymes responsible for building glycan chains. nih.govacs.org For instance, systems-level modeling has been applied to understand the formation of the sialyl Lewis-X epitope on O-glycans. acs.org

The development of tools like the GlycanTreeModeler within the Rosetta software suite is also advancing our ability to predict the three-dimensional structures of glycans on proteins. youtube.comyoutube.com These tools use libraries of known glycan conformations and energy scoring functions to build and refine glycan structures. youtube.com

The continued development of these computational models and databases is essential for advancing our understanding of the complex roles of carbohydrates in biology and for the rational design of carbohydrate-based diagnostics and therapeutics. grantome.com

Future Directions and Emerging Research Avenues for N Acetyl 3 O β D Galactopyranosyl β D Ga Research

Rational Design and Synthesis of Novel Glycomimetics and Inhibitory Compounds

The development of glycomimetics, compounds that mimic the structure and function of native carbohydrates, represents a promising frontier in therapeutic design. For N-acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine, the rational design of such mimetics is driven by the need for compounds with enhanced stability, bioavailability, and inhibitory potency against carbohydrate-binding proteins (lectins) and glycosyltransferases involved in disease.

Future research will likely focus on the design of glycomimetics that target specific lectins, such as the asialoglycoprotein receptor (ASGP-R) expressed on hepatocytes, for targeted drug delivery. nih.govnih.gov The synthesis of these molecules presents considerable challenges due to the need for precise stereochemical control and the introduction of modifications that improve pharmacokinetic properties without compromising biological activity. umaryland.edu

Key research objectives in this area include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core disaccharide structure to identify key functional groups responsible for binding affinity and specificity.

Computational Modeling: Utilizing molecular docking and dynamics simulations to predict the binding modes of novel glycomimetics and guide their design.

Innovative Synthetic Methodologies: Developing novel synthetic routes to access structurally complex glycomimetics that are not readily available through traditional methods.

| Research Focus | Key Objectives | Potential Applications |

| Glycomimetic Design | Enhance stability and bioavailability | Targeted drug delivery, enzyme inhibitors |

| SAR Studies | Identify key functional groups for binding | Improved therapeutic potency |

| Computational Modeling | Predict binding modes | Rational design of novel compounds |

Elucidating Novel Biological Functions and Mechanisms of Action

While the role of N-acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine as a core structure in O-glycans is well-established, its involvement in a broader range of biological processes is an active area of investigation. Future research will aim to uncover novel functions and elucidate the precise molecular mechanisms by which this disaccharide and its derivatives modulate cellular behavior.

Emerging evidence suggests that subtle variations in the presentation and density of this glycan on the cell surface can have profound effects on cell signaling, adhesion, and immune recognition. medchemexpress.com Understanding these nuances is critical for deciphering its role in both normal physiology and disease states.

Future research directions will likely involve:

Glycoarray Technology: High-throughput screening of interactions between N-acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine and a wide array of lectins and antibodies to identify new binding partners.

Cell-Based Assays: Investigating the effects of synthetic analogs of the disaccharide on cellular processes such as proliferation, migration, and differentiation.

In Vivo Studies: Utilizing animal models to explore the systemic effects of altered glycosylation patterns involving this specific disaccharide.

Development of More Efficient and Sustainable Synthetic Strategies

The chemical synthesis of complex carbohydrates like N-acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine is often a lengthy and challenging process, limiting the availability of these compounds for extensive biological studies. acs.orgprepchem.com A major thrust of future research will be the development of more efficient, stereoselective, and sustainable synthetic methods.

Key areas for future development include:

One-Pot Synthesis: Designing multi-step reaction sequences that can be carried out in a single reaction vessel to minimize purification steps and improve yields.

Automated Glycan Assembly: Adapting solid-phase synthesis techniques for the automated construction of oligosaccharides containing the N-acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine motif.

Green Chemistry Approaches: Incorporating environmentally friendly solvents, catalysts, and reaction conditions to reduce the environmental impact of carbohydrate synthesis.

| Synthetic Strategy | Advantages |

| One-Pot Synthesis | Increased efficiency, reduced waste |

| Automated Glycan Assembly | Rapid synthesis of complex glycans |

| Green Chemistry | Reduced environmental impact, sustainability |

Integration of Multidisciplinary Approaches for Comprehensive Glycoscience Insights

The complexity of glycosylation and its roles in biology necessitate a multidisciplinary approach that integrates chemistry, biology, and computational science. Future research on N-acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine will greatly benefit from the convergence of these fields to gain a holistic understanding of its significance.

By combining synthetic chemistry to create molecular probes, with advanced analytical techniques to study their interactions in biological systems, and computational modeling to interpret the data, researchers can build comprehensive models of how this disaccharide functions at the molecular, cellular, and organismal levels.

Examples of integrated approaches include:

Chemical Biology: Using synthetic glycan probes to interrogate biological systems and identify the functional consequences of specific glycosylation events.

Glycoproteomics: Combining mass spectrometry and bioinformatics to identify and quantify proteins modified with N-acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine and to understand how these modifications change in disease.

Systems Glycobiology: Integrating experimental data with computational models to simulate the dynamics of glycan biosynthesis and its impact on cellular networks.

Exploring Glycan Diversity and Specificity in Disease Progression

Alterations in glycosylation are a hallmark of many diseases, including cancer and inflammatory disorders. The specific structures and presentations of glycans, including those containing N-acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine, can serve as biomarkers for disease diagnosis and prognosis.

Future research will focus on mapping the diversity of glycan structures in different disease states and understanding the functional consequences of these changes. This knowledge will be instrumental in the development of novel diagnostic tools and therapeutic strategies that target disease-specific glycan signatures.

Key research areas will include:

Glycomic Profiling: Utilizing advanced analytical techniques to comprehensively map the glycomes of healthy and diseased tissues to identify changes in the abundance and structure of glycans containing the target disaccharide.

Functional Glycomics: Investigating how disease-associated changes in glycosylation affect protein function, cell signaling, and intercellular communication.

Development of Glycan-Based Diagnostics: Designing and validating new diagnostic tests based on the detection of specific glycan biomarkers in patient samples.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for confirming the structural identity of N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA?

- Answer: Structural elucidation requires a combination of 2D NMR (COSY, HSQC, HMBC) to resolve glycosidic linkages and anomeric configurations, supplemented by ESI-MS for molecular weight verification . Acid hydrolysis (e.g., 2 M TFA at 100°C for 4–6 hours) followed by sugar analysis (HPLC or GC-MS) can confirm monosaccharide composition . For acetylated derivatives, compare spectroscopic data with synthetic standards, such as tetra-O-acetyl-galactopyranosyl bromides .

Q. How should researchers assess the purity of synthesized or isolated this compound?

- Answer: Use GC for volatile derivatives (e.g., acetylated forms) and NMR (¹H and ¹³C) to detect impurities at >95% purity thresholds . For non-volatile compounds, HPLC-ELSD or HPLC-MS with polar columns (e.g., C18 or HILIC) is recommended. Cross-validate with optical rotation to ensure stereochemical consistency .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Answer: Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of glycosidic bonds or acetyl groups. Lyophilized forms are stable for >6 months when stored with desiccants. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can contradictions in glycosidic linkage analysis arise between spectroscopic and enzymatic methods?

- Answer: Discrepancies may stem from dynamic conformational states of acetylated derivatives (e.g., N-formyl vs. N-acetyl groups), which alter NMR chemical shifts . Enzymatic digestion (e.g., β-galactosidase C from Bacillus circulans) can resolve ambiguities by selectively cleaving β-(1→3) linkages, but enzyme specificity must be validated via controlled hydrolysis and TLC monitoring .

Q. What experimental design considerations are critical for optimizing the chemical synthesis of this compound?

- Answer: Use acetylated glycosyl donors (e.g., 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide) to improve reaction yields and stereoselectivity. Key steps:

- Temperature control : Maintain 40–50°C during glycosylation to avoid side reactions .

- Protecting groups : Sequential deprotection (e.g., NaOH/MeOH for acetyl groups) minimizes unwanted hydrolysis .

- Purification : Employ silica gel chromatography with gradient elution (CHCl₃:MeOH 10:1 to 5:1) .

Q. How can researchers design N-acyl derivatives of this compound for bioactivity studies?

- Answer: Replace the N-acetyl group with alternative acyl chains (e.g., formyl, propionyl) using Schotten-Baumann conditions (acyl chloride + NaHCO₃). Monitor reaction progress via TLC (silica gel, EtOAc:hexane 3:1) and confirm substitution patterns via NOESY to detect conformational changes . For bioactive screening, prioritize derivatives with enhanced solubility (e.g., glucuronide conjugates) .

Q. What strategies resolve spectral overlap in NMR analysis of complex glycosides?

- Answer: Use selective 1D-TOCSY or HSQC-TOCSY to isolate spin systems of overlapping protons. For anomeric protons, ¹³C DEPT-135 helps distinguish CH groups from quaternary carbons. Compare with synthetic analogs (e.g., methyl 3-amino-3,6-dideoxy-α-D-galactopyranoside) to assign ambiguous signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.